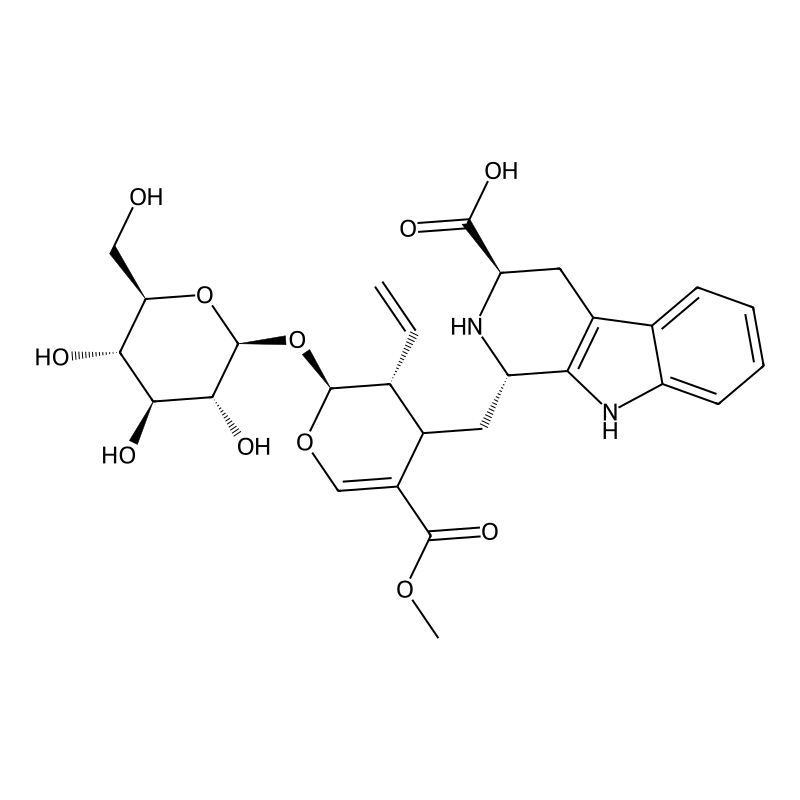

Strictosidine, 5alpha-carboxy-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Strictosidine, 5alpha-carboxy- (also known as 5α-carboxystrictosidine) is a relatively understudied indole alkaloid found in various plant species, particularly those belonging to the Rubiaceae family (). While research into strictosidine is ongoing, there's a growing interest in its potential role as a neuromodulator.

Potential Neuromodulatory Effects:

Studies suggest that 5alpha-carboxystrictosidine might influence neuronal activity. Research has shown that it can interact with specific receptors in the brain, potentially affecting processes like memory, learning, and movement (). However, the exact mechanisms and pathways involved require further investigation.

Distribution in Plants:

5alpha-carboxystrictosidine is present in various plant species, including coffee () and certain psychoactive plants (). It's important to note that the concentration of 5alpha-carboxystrictosidine can vary significantly depending on the plant and its growth conditions.

Strictosidine, specifically 5alpha-carboxy-strictosidine, is a significant natural compound classified as a glucoalkaloid and vinca alkaloid. It is primarily synthesized through the Pictet–Spengler reaction, which involves the condensation of tryptamine with secologanin, catalyzed by the enzyme strictosidine synthase. This compound serves as a crucial precursor in the biosynthesis of various monoterpene indole alkaloids, which are known for their pharmaceutical properties. Strictosidine derivatives are found in several plant families, particularly in Rhazya stricta and Catharanthus roseus, and are notable for their role in producing valuable metabolites such as quinine, camptothecin, ajmalicine, and vincristine .

The primary chemical reaction involved in the formation of strictosidine is the Pictet–Spengler condensation. This reaction proceeds as follows:

- Reactants: Tryptamine (an indole derivative) and secologanin (a monoterpene).

- Catalyst: Strictosidine synthase.

- Reaction: The enzyme facilitates the cyclization of tryptamine and secologanin to form strictosidine.

This reaction can also be performed through synthetic methods that mimic this biosynthetic pathway, utilizing various chemical techniques to achieve similar products under controlled conditions .

Strictosidine exhibits a range of biological activities that contribute to its significance in pharmacology:

- Antimicrobial Properties: Research indicates that strictosidine and its derivatives possess antimicrobial activity against various microorganisms, making them potential candidates for developing new antibiotics .

- Antifeedant Activity: It has been observed that strictosidine plays a role in the antifeedant activity of plant leaves, deterring herbivores from feeding on plants that contain this compound .

- Pharmacological Potential: As a precursor to several important alkaloids, strictosidine is integral to the synthesis of compounds used in treating diseases such as cancer and malaria .

The synthesis of 5alpha-carboxy-strictosidine can be achieved through several methods:

- Biosynthetic Pathway: Utilizing genetically engineered yeast (Saccharomyces cerevisiae) to produce strictosidine by incorporating specific genes related to its biosynthesis.

- Synthetic Chemistry: A notable method includes a bioinspired Pictet–Spengler reaction that allows for the assembly of strictosidine from secologanin under mild conditions, yielding good purity .

- Total Synthesis: Recent advancements have led to total synthesis approaches involving multiple steps that include selective reactions such as Diels-Alder reactions and other cyclization techniques .

Strictosidine's applications primarily revolve around its role as an intermediate in synthesizing various pharmaceutical compounds:

- Drug Development: Its derivatives are explored for their potential in creating new therapeutic agents against diseases like cancer and infectious diseases.

- Natural Product Research: It serves as a model compound for studying biosynthetic pathways in plants and understanding the chemistry behind alkaloid production .

Interaction studies involving strictosidine focus on its biochemical interactions within biological systems:

- Enzyme Interactions: Research has highlighted how strictosidine interacts with enzymes such as strictosidine synthase, affecting its catalytic efficiency and stereoselectivity during biosynthesis .

- Biological Pathways: Understanding how strictosidine fits into broader metabolic pathways can reveal insights into its role in plant defense mechanisms and its potential therapeutic effects .

Several compounds share structural or functional similarities with strictosidine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ajmalicine | Indole Alkaloid | Used for treating arrhythmias; derived from strictosidine. |

| Vincristine | Vinca Alkaloid | Anticancer agent; derived from Catharanthus roseus. |

| Quinine | Alkaloid | Antimalarial agent; derived from cinchona bark. |

| Camptothecin | Indole Alkaloid | Anticancer properties; inhibits DNA topoisomerase I. |

| Serpentine | Indole Alkaloid | Used in traditional medicine; exhibits sedative effects. |

Uniqueness of Strictosidine

Strictosidine's uniqueness lies in its central role as a precursor for numerous bioactive compounds while also exhibiting its own distinct biological activities. Its synthesis via both natural and synthetic pathways further emphasizes its importance in pharmacological research and drug development .

Role in Monoterpenoid Indole Alkaloid Biosynthesis

Strictosidine, 5α-carboxy-, occupies a pivotal position in the monoterpenoid indole alkaloid (MIA) biosynthetic network. MIAs are synthesized through the convergence of the shikimate and methylerythritol phosphate pathways, yielding tryptamine and secologanin, respectively [1] [5]. The condensation of these precursors by strictosidine synthase (STR) forms strictosidine, the central scaffold for MIAs [1]. Subsequent modifications, including hydroxylation, decarboxylation, and glycosylation, generate structural diversity.

5α-Carboxystrictosidine arises from the oxidation of strictosidine’s C5 position, a reaction catalyzed by cytochrome P450 monooxygenases [5] [6]. This carboxylation introduces a reactive moiety that directs downstream transformations into subgroups such as the Corynanthe, Iboga, and Aspidosperma alkaloids. For example, in Rhazya stricta, 5α-carboxystrictosidine serves as a precursor to ajmaline-type alkaloids, which exhibit antiarrhythmic properties [4] [6].

Table 1: Key Enzymes in 5α-Carboxystrictosidine Biosynthesis

| Enzyme | Function | Source Organism |

|---|---|---|

| Strictosidine synthase | Condenses tryptamine and secologanin | Rauvolfia serpentina |

| Cytochrome P450 | Oxidizes C5 of strictosidine | Rhazya orientalis |

| Decarboxylase | Removes carboxyl group for downstream MIAs | Catharanthus roseus |

Enzymatic Conversion from Secologanin-Tryptamine Condensation

The formation of strictosidine, 5α-carboxy-, begins with the stereospecific Pictet–Spengler reaction between tryptamine and secologanin. STR, a member of the lyase family, binds tryptamine’s primary amine to secologanin’s aldehyde group, forming a Schiff base intermediate [1] [7]. Glu309 in STR’s active site deprotonates tryptamine’s C2, enabling nucleophilic attack on secologanin’s carbonyl carbon and subsequent cyclization [1] [7].

The resulting strictosidine undergoes regioselective oxidation at C5 by cytochrome P450 enzymes, yielding 5α-carboxystrictosidine. Structural studies reveal that the carboxyl group’s α-configuration is stabilized by hydrogen bonding with adjacent hydroxyl groups on the glucose moiety [3] [5]. This stereochemistry ensures compatibility with downstream decarboxylases and glycosidases in species like Mappianthus iodoides, where 5α-carboxystrictosidine is a cardioprotective agent [6].

Position in the Strictosidine Derivative Metabolic Grid

The strictosidine derivative metabolic grid comprises over 20 modified strictosidine analogs, each branching into distinct alkaloid subclasses. 5α-Carboxystrictosidine acts as a nexus for three pathways:

- Decarboxylation: Removal of the C5 carboxyl group regenerates strictosidine, allowing entry into vindoline and vinblastine biosynthesis [4] [5].

- Glycosylation: Addition of sugar moieties to the carboxyl group produces bioactive glycosides, as observed in Psychotria bahiensis [4].

- Rearrangement: Acid-catalyzed ring expansion forms the Corynanthe skeleton, a precursor to yohimbine and reserpine [5] [6].

Table 2: Metabolic Fate of 5α-Carboxystrictosidine in Select Species

| Species | Pathway Activated | Key Alkaloid Produced |

|---|---|---|

| Rhazya stricta | Decarboxylation | Ajmaline |

| Mappianthus iodoides | Glycosylation | Cardioprotective glycosides |

| Chimarrhis turbinata | Rearrangement | Yohimbine |

Acid-Base Behavior and Carboxylic Acid Functionality

Strictosidine, 5alpha-carboxy- (molecular formula C28H34N2O11) exhibits complex acid-base behavior due to the presence of multiple ionizable functional groups within its molecular structure [2] [3]. The compound contains a primary carboxylic acid group that serves as the dominant acidic functionality, along with secondary and tertiary amine groups that contribute to its basic characteristics [4] [5] [6].

The carboxylic acid functionality of strictosidine, 5alpha-carboxy- demonstrates typical behavior consistent with other carboxylic acids, exhibiting a predicted pKa range of 3.5 to 4.5 [4] [6] [7]. This pKa value places the compound in the moderate acid strength category, similar to other biological carboxylic acids such as acetic acid (pKa 4.75) and benzoic acid (pKa 4.20) [8] [9]. The relatively low pKa value results from resonance stabilization of the carboxylate anion, where the negative charge is delocalized between the two oxygen atoms of the carboxyl group [4] [10].

The tetrahydro-β-carboline moiety contains a secondary amine with an estimated pKa range of 9.0 to 10.0, characteristic of aliphatic amines [11] [12] [13]. At physiological pH (7.4), this amine group exists predominantly in its protonated form (NH2+), contributing a positive charge to the overall molecular structure [14] [15]. The indole nitrogen, being a tertiary amine within an aromatic system, exhibits much weaker basicity with a pKa of approximately 17, rendering it essentially non-ionizable under physiological conditions [5] [16] [12].

The glucose moiety contributes multiple hydroxyl groups with pKa values ranging from 12 to 16, making them weakly acidic but predominantly neutral at physiological pH [4] [10]. These hydroxyl groups participate in extensive hydrogen bonding networks, influencing both the compound's solubility characteristics and its chemical reactivity [3] [17].

At physiological pH (7.4), strictosidine, 5alpha-carboxy- exists primarily as a zwitterion with the carboxylic acid deprotonated (COO⁻) and the secondary amine protonated (NH2+) [4] [6]. This zwitterionic character significantly influences the compound's solubility profile, with enhanced water solubility compared to the neutral form [18] [19]. The overall charge state transitions from cationic at low pH (both amine protonated and carboxyl neutral) to anionic at high pH (carboxyl deprotonated and amine neutral) [4] [20].

Glycosidic Bond Stability Under Various Conditions

The glycosidic bond linking the glucose moiety to the aglycone portion of strictosidine, 5alpha-carboxy- represents a critical structural feature that determines the compound's stability under various environmental conditions [21] [22] [17]. This β-D-glucopyranosyl linkage exhibits typical O-glycosidic bond characteristics, with stability patterns consistent with other monoterpene indole alkaloid glucosides [23] [24].

Under neutral conditions (pH 7.0), the glycosidic bond demonstrates remarkable stability with extremely slow spontaneous hydrolysis rates [22] [17]. The estimated half-life under these conditions ranges from years to decades, making the compound stable for long-term storage in neutral aqueous solutions [25] [26]. This stability results from the inherent strength of the C-O bond and the lack of significant catalytic influences at neutral pH [27] [24].

Acidic conditions (pH 2.0-3.0) promote acid-catalyzed hydrolysis of the glycosidic bond through protonation of the glycosidic oxygen, making it a better leaving group [28] [25]. The hydrolysis mechanism follows an SN1-like pathway with formation of an oxocarbenium ion intermediate [27] [29]. Under moderately acidic conditions, the half-life decreases to months or years, with hydrolysis rates increasing significantly as pH decreases below 3 [26] [30].

Basic conditions (pH 10.0-11.0) facilitate base-catalyzed hydrolysis through nucleophilic attack by hydroxide ions [25] [26]. The mechanism involves nucleophilic substitution at the anomeric carbon, leading to cleavage of the glycosidic bond [30]. Base-catalyzed hydrolysis typically proceeds faster than acid-catalyzed hydrolysis under comparable conditions, with half-lives ranging from days to months depending on the exact pH and temperature [28] [31].

Elevated temperatures significantly accelerate glycosidic bond hydrolysis regardless of pH [28] [31]. At 60°C, thermal activation increases the reaction rates by several orders of magnitude compared to room temperature conditions [32]. The combination of elevated temperature and extreme pH conditions can reduce the half-life to hours or days [26] [31].

Enzymatic hydrolysis represents the most efficient pathway for glycosidic bond cleavage [33] [34] [35]. Specific β-glucosidases can catalyze rapid hydrolysis with half-lives ranging from minutes to hours under optimal conditions [36] [35]. The enzyme strictosidine glucosidase, belonging to family 1 glycosyl hydrolases, specifically cleaves strictosidine-type substrates with high efficiency [33] [36].

Oxidative conditions pose additional threats to glycosidic bond stability [37] [38]. Reactive oxygen species can attack the sugar moiety, leading to ring opening and subsequent bond cleavage [39]. Photolytic conditions similarly promote decomposition through radical mechanisms, particularly affecting the sensitive indole chromophore and potentially destabilizing the entire molecular structure [40].

Solubility Profile and Partition Coefficients

The solubility profile of strictosidine, 5alpha-carboxy- reflects its complex molecular architecture, containing both hydrophilic (glucose, carboxyl, hydroxyl groups) and lipophilic (indole ring system) structural elements [3] [41]. The compound exhibits moderate water solubility at physiological pH, estimated at 1-5 mg/mL, due to its zwitterionic character and extensive hydrogen bonding capabilities [42] [43].

pH significantly influences the aqueous solubility of strictosidine, 5alpha-carboxy- [20] [44]. At acidic pH (2.0), enhanced solubility (5-15 mg/mL) results from protonation of the amine group, creating a net positive charge that improves water interactions [45] [46]. Conversely, at basic pH (10.0), deprotonation of the carboxyl group produces high solubility (10-50 mg/mL) through formation of the carboxylate anion [18] [43].

Organic solvent solubility varies considerably depending on solvent polarity and hydrogen bonding capacity [47] [48]. Polar protic solvents such as ethanol and methanol provide good solubility (10-30 mg/mL) through hydrogen bonding interactions with the hydroxyl and amine functionalities [42] [46]. Dimethyl sulfoxide exhibits exceptional solvation capacity (50-100 mg/mL) due to its ability to interact with both polar and nonpolar regions of the molecule [47] [48].

Moderately polar solvents including acetone, chloroform, dichloromethane, and ethyl acetate show intermediate solubility (5-20 mg/mL) [47] [48]. These solvents primarily interact with the lipophilic indole system while providing limited solvation of the polar regions [45] [49]. n-Octanol demonstrates moderate solubility (2-8 mg/mL), reflecting the balanced hydrophobic and hydrophilic character of the compound [42] [41].

Nonpolar solvents such as hexane exhibit poor solubility (< 0.1 mg/mL) due to inadequate solvation of the numerous polar functional groups [50] [51]. This low solubility in nonpolar media confirms the predominantly hydrophilic nature of the compound despite the presence of the lipophilic indole moiety [41] [52].

The octanol-water partition coefficient (Log P) of strictosidine, 5alpha-carboxy- is estimated at 1.8-2.5 at physiological pH [3] [53]. This moderate lipophilicity value indicates balanced hydrophobic and hydrophilic characteristics, typical of bioactive natural products designed for membrane permeation while maintaining aqueous solubility [41] [43].

pH dramatically affects partition behavior [20] [44]. At acidic pH (2.0), the Log P increases to 2.5-3.2 due to reduced ionic character and enhanced organic phase affinity [45] [49]. At basic pH (10.0), the Log P decreases to 0.5-1.2 as the anionic carboxylate form strongly favors the aqueous phase [43] [54].

Alternative partition systems provide complementary information about distribution behavior [53] [50]. The chloroform-water system (Log P 2.0-2.8) indicates good extractability into organic phases for analytical purposes [49] [52]. Ethyl acetate-water (Log P 1.5-2.2) and n-butanol-water (Log P 1.6-2.3) systems show moderate extraction efficiency suitable for preparative separations [42] [51].

The distribution coefficient (D) accounts for all ionization states present at a given pH [20] [43]. At physiological pH, the D value closely approximates the Log P value since the compound exists primarily as a zwitterion [54] [44]. However, significant deviations occur at extreme pH values where single ionization states predominate [45] [49].